L-Prolyl-L-glutamic acid is a dipeptide composed of the amino acids L-proline and L-glutamic acid. It is found naturally in various organisms and plays a role in different biological processes. It serves as a building block for larger peptides and proteins and is also studied for its potential neuroprotective properties. [, ]
Synthesis Analysis
Solution-phase peptide synthesis: This method involves the step-wise addition of amino acid residues to a growing peptide chain. Protecting groups are used to control the reactivity of the amino acids and prevent unwanted side reactions. [, ]
Several studies have explored improved synthesis strategies for L-Prolyl-L-glutamic acid and its derivatives, including the use of tandem sequential peptide coupling, "click chemistry," and the incorporation of isotopic labels for research purposes. [, , , ]
Molecular Structure Analysis
The crystal structure of L-Prolyl-L-glutamic acid dihydrate has been determined through X-ray diffraction studies. [] Key structural features include:
Zwitterionic form: In its crystalline form, the dipeptide exists as a zwitterion, with a protonated pyrrolidine nitrogen atom and a deprotonated main chain carboxyl group. []
Trans peptide linkage: The peptide bond connecting proline and glutamic acid adopts a trans conformation. []
Pyrrolidine ring conformation: The pyrrolidine ring of the proline residue adopts a Cs-C beta endo conformation. []
Glutamic acid side chain conformation: The glutamic acid side chain exists in a fully extended conformation. []
Chemical Reactions Analysis
Specific examples of chemical reactions involving L-Prolyl-L-glutamic acid or its derivatives include the synthesis of tetrazole-containing analogues using "click chemistry" and the preparation of macrocyclic analogues via Grubbs ring-closing metathesis. [, ]
Applications
Neuroprotection: Numerous studies investigate its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. [, , ] Research explores its ability to protect neurons from damage caused by oxidative stress, excitotoxicity, and other factors implicated in neurodegeneration.
Peptide chemistry: It serves as a model dipeptide for studying peptide synthesis, purification, and characterization techniques. [, , ] Researchers utilize it to develop and optimize synthetic strategies for more complex peptides and proteins.
Structural biology: The determination of its crystal structure provides valuable insights into peptide conformation and intermolecular interactions. [] This information contributes to our understanding of protein folding and stability.
Future Directions
Developing more potent and bioavailable derivatives: Modifying its structure could improve its pharmacological properties, such as potency, stability, and ability to cross the blood-brain barrier. [, , ]
Related Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE)
Compound Description: Glycyl-L-prolyl-L-glutamic acid, also known as GPE or Glypromate, is a naturally occurring tripeptide neuroprotective agent. [, , , , , , , , ] It is found in the brain and has been studied for its potential in treating neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease. [, , ] GPE exhibits neuroprotective effects. [, , , , , , , ]
Relevance: GPE is a tripeptide containing L-prolyl-L-glutamic acid with an additional glycine residue attached to the N-terminus. [, , , , , , , , ] Numerous studies have focused on modifying GPE to improve its pharmacokinetic properties and enhance its neuroprotective activity, resulting in various GPE analogues. [, , , , , , ] These modifications include altering the glycine residue, modifying the glutamic acid side chain, and creating cyclic analogues. [, , , , , , , ]
Compound Description: Glycyl-L-2-methylprolyl-L-glutamic acid (G-2-MePE) is a structurally related tripeptide to GPE. []
Relevance: G-2-MePE is similar to the target compound, L-prolyl-L-glutamic acid, with the addition of a glycine residue at the N-terminus and a methyl group at the 2-position of the proline ring. [] This modification is a part of the research exploring the structure-activity relationship of GPE and its analogues. []
Macrocyclic Analogues of GPE
Compound Description: These are a series of cyclic peptides designed to mimic either the cis or trans conformers of GPE. [] They were synthesized using Grubbs ring-closing metathesis. []
Relevance: These macrocycles are structurally related to the target compound, L-prolyl-L-glutamic acid, as they are derived from GPE, which itself contains L-prolyl-L-glutamic acid. [] The research aims to investigate the impact of cyclization and conformational restriction on the neuroprotective activity of GPE, providing insights into the structure-activity relationship. []
Tetrazole-containing Analogues of GPE
Compound Description: These analogues are synthesized by coupling Cbz-glycyl-L-proline with various tetrazole-containing glutamic acids, followed by hydrogenation. [] The tetrazole moiety is introduced to the glutamic acid side chain through 1,3-dipolar cycloaddition of sodium azide to the corresponding nitrile derivatives. []
Relevance: This series represents a modification of GPE, which contains L-prolyl-L-glutamic acid. [] Replacing the carboxylic acid group of the glutamic acid side chain with a tetrazole ring aims to explore the effect of bioisosteric replacement on the biological activity of GPE. [] This modification may offer advantages in terms of pharmacokinetic properties and target affinity. []
Compound Description: This compound is a hybrid analogue of GPE, incorporating (1R,3S,4S)-2-azanorbornane-3-carboxylic acid as a combined surrogate for both L-proline and L-pipecolic acid. [] It exhibited promising neuroprotective activity in human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine-induced toxicity. []
Relevance: This analogue is structurally similar to GPE, which contains the target compound L-prolyl-L-glutamic acid. [] Replacing the proline ring with (1R,3S,4S)-2-azanorbornane-3-carboxylic acid introduces structural rigidity and potentially alters the conformational preferences of the peptide, impacting its interaction with biological targets and its pharmacokinetic properties. []
Compound Description: These analogues involve modifications to the glutamic acid side chain of GPE. [] While the specific modifications are not detailed in the abstract, they likely involve introducing various functional groups or altering the chain length of the glutamic acid side chain. []
Relevance: These modifications directly target the glutamic acid residue within the L-prolyl-L-glutamic acid structure. [] By systematically altering the glutamic acid side chain, researchers aim to understand its contribution to the overall activity of GPE and potentially improve its pharmacological properties. []
Compound Description: These analogues involve modifications specifically targeting the α-carboxylic acid group of GPE. [] Although the specific changes are not elaborated in the abstract, they likely include esterification, amidation, or deletion of the carboxylic acid group. []
Relevance: Modifying the α-carboxylic acid group of GPE directly impacts the C-terminal end of the L-prolyl-L-glutamic acid sequence. [] These modifications can influence the peptide's charge, polarity, and overall conformation, potentially affecting its ability to interact with biological targets and influencing its pharmacokinetic profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Proglumide is a racemate composed of equal amounts of (R)- and (S)-proglumide. A non-selective CCK antagonist that was used primarily for treatment of stomach ulcers, but has been replaced by newer drugs. It has a role as a drug metabolite, a xenobiotic metabolite, a cholinergic antagonist, an anti-ulcer drug, a cholecystokinin antagonist, a gastrointestinal drug, a delta-opioid receptor agonist and an opioid analgesic. It contains a (R)-proglumide and a (S)-proglumide. Proglumide is an orally bioavailable cholecystokinin (CCK) receptor antagonist, with gastric acid reducing and potential antineoplastic activities. Upon oral administration, proglumide binds to and blocks both cholecystokinin receptor type A (CCK-AR; CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR; CCK2-R). This prevents the binding of cholecystokinin and gastrin to the CCK receptors, and inhibits both gastrointestinal (GI) motility and gastric secretions. This may also decrease fibrosis in the tumor microenvironment (TME), increase both the infiltration of T-cells and the penetration of chemotherapeutic agents, and inhibit tumor growth and metastasis. CCK receptors, normally expressed in the GI tract and the nervous system, are overexpressed on fibroblasts and certain cancers. A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.
Proguanil Hydrochloride is the hydrochloride salt form of proguanil, a synthetic biguanide derivative of pyrimidine and an folate antagonist with antimalarial property. Upon hydrolysis, proguanil is converted to its active cyclic triazine metabolite, cycloguanil, by a cytochrome P450 dependent reaction. Cycloguanil selectively inhibits the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) of plasmodium parasite, thereby disrupting deoxythymidylate synthesis and ultimately blocking DNA and protein synthesis in the parasite. A biguanide compound which metabolizes in the body to form cycloguanil, an anti-malaria agent.
Regadenoson is a purine nucleoside. Regadenoson is an A2A adenosine receptor agonist that causes coronary vasodilation and used for myocardial perfusion imagining. Manufactured by Astellas and FDA approved April 10, 2008. Regadenoson anhydrous is a Pharmacologic Cardiac Stress Test Agent. The mechanism of action of regadenoson anhydrous is as an Adenosine Receptor Agonist. Regadenoson is an adenosine derivative and selective A2A adenosine receptor agonist with coronary vasodilating activity. Upon administration, regadenoson selectively binds to and activates the A2A adenosine receptor, which induces coronary vasodilation. This leads to an increase in coronary blood flow and enhances myocardial perfusion. Compared to adenosine, regadenoson has a longer half-life and shows higher selectivity towards the A2A adenosine receptor. This agent is a very weak agonist for the A1 adenosine receptor and has negligible affinity for the A2B and A3 adenosine receptors.
Regadenoson is an Adenosine Receptor Agonist. The mechanism of action of regadenoson is as an Adenosine Receptor Agonist. Regadenoson is an adenosine derivative and selective A2A adenosine receptor agonist with coronary vasodilating activity. Upon administration, regadenoson selectively binds to and activates the A2A adenosine receptor, which induces coronary vasodilation. This leads to an increase in coronary blood flow and enhances myocardial perfusion. Compared to adenosine, regadenoson has a longer half-life and shows higher selectivity towards the A2A adenosine receptor. This agent is a very weak agonist for the A1 adenosine receptor and has negligible affinity for the A2B and A3 adenosine receptors.
Regrelor, also known as INS50589, is a novel P2Y(12) ADP-receptor antagonist. P2Y(12) receptors participate in ADP-induced activation and aggregation of human platelets.